molecular formula C15H19N3O B015562 N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine CAS No. 109912-28-9

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine

Cat. No. B015562
CAS RN: 109912-28-9
M. Wt: 257.33 g/mol
InChI Key: VMLPCYUUEHZGKL-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine is likely a complex organic compound. The “N-(4-Methoxybenzyl)” part suggests the presence of a methoxybenzyl group attached to a nitrogen atom . The “N-2-pyridinyl” part indicates a pyridinyl group, which is a type of aromatic heterocyclic compound, also attached to a nitrogen atom . The “1,2-ethanediamine” part suggests the presence of an ethanediamine group, which is a type of alkane with two amine groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, given the presence of multiple functional groups. The methoxybenzyl and pyridinyl groups are both aromatic, which could lead to interesting interactions and properties .

Scientific Research Applications

Synthesis of Complex Compounds

This compound is used in the synthesis of complex compounds. For instance, it has been used in the reaction of [Ru 2 Cl 2 (μ-Cl) 2 (η 6 - p -cymene) 2] with two thiosemicarbazones obtained by the condensation of N- (4-methoxybenzyl) thiosemicarbazide and 1,4-hydroxy-3-methoxyphenyl)ethan-1-one ( HL1) or 2-fluoro-4-hydroxybenzaldehyde ( HL2) .

Cytotoxicity Studies

The compound has been used in cytotoxicity studies. The ability of the complexes to inhibit cell growth against the NCI-H460, A549 and MDA-MB-231 lines was evaluated . The complexes did not show greater potency than cisplatin, although they did have greater efficacy, especially for the complex derived from HL1 .

Redox Behavior Evaluation

The redox behavior of the ligands and complexes was evaluated by cyclic voltammetry . It seems to be more difficult to oxidize the complex derived from HL 1 than HL 2 .

Preparation of Thiosemicarbazones

The compound has been used in the preparation of thiosemicarbazones . The TSC ligands (HL1 and HL2) were prepared in good yields by the condensation reaction of N-(4-methoxybenzyl) thiosemicarbazide .

Synthesis of Benzamide Derivatives

4-Methoxybenzyl 5-bromo-2-chlorobenzamide (MBBC) is a benzamide derivative with a wide range of applications in the scientific research field. The compound can be used in the synthesis of such benzamide derivatives.

Chemical Research

The compound is used in chemical research and is available for purchase from chemical suppliers . It is typically sold in a solid state and should be stored under inert gas in a cool and dark place .

Mechanism of Action

Target of Action

The compound N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine, also known as N’-[(4-methoxyphenyl)methyl]-N’-pyridin-2-ylethane-1,2-diamine, is a multi-target directed ligand (MTDL). It has been designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

The compound interacts with its targets in a specific manner. It prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, in N2a cells overexpressing human tau, the compound reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The compound affects the biochemical pathways related to Alzheimer’s disease. It influences the pathway of amyloid-beta formation by downregulating APP and BACE levels . It also modulates the GSK3β pathway, which is involved in tau phosphorylation . These changes in the biochemical pathways lead to a reduction in the formation of amyloid-beta plaques and neurofibrillary tangles, the two main features of Alzheimer’s disease pathophysiology .

Result of Action

The compound’s action results in molecular and cellular effects that are beneficial in the context of Alzheimer’s disease. It prevents the formation of amyloid-beta plaques by downregulating APP and BACE levels . It also reduces the levels of phosphorylated forms of tau, thereby preventing the formation of neurofibrillary tangles . These effects contribute to the compound’s potential as a therapeutic strategy against Alzheimer’s disease .

Action Environment

It’s known that factors such as oxidative stress and inflammation can influence the pathophysiology of alzheimer’s disease and potentially the efficacy of treatments

properties

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N'-pyridin-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-19-14-7-5-13(6-8-14)12-18(11-9-16)15-4-2-3-10-17-15/h2-8,10H,9,11-12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLPCYUUEHZGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(CCN)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403417
Record name N~1~-[(4-Methoxyphenyl)methyl]-N~1~-(pyridin-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine

CAS RN

109912-28-9
Record name N~1~-[(4-Methoxyphenyl)methyl]-N~1~-(pyridin-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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